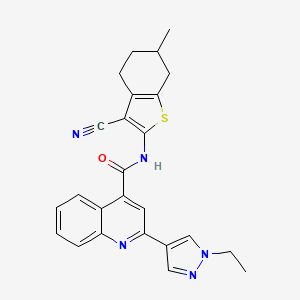

![molecular formula C20H30N2O2 B4585002 1-allyl-4-[2-(4-tert-butylphenoxy)propanoyl]piperazine](/img/structure/B4585002.png)

1-allyl-4-[2-(4-tert-butylphenoxy)propanoyl]piperazine

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives often involves condensation reactions and other specific chemical processes. For instance, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid in the presence of specific catalysts and under basic conditions (Sanjeevarayappa et al., 2015). Although not directly about "1-allyl-4-[2-(4-tert-butylphenoxy)propanoyl]piperazine," this synthesis method highlights the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often elucidated using techniques like X-ray diffraction (XRD). A study on a similar molecule, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, revealed its crystallization in the monoclinic space group with specific unit cell parameters, indicating the intricate nature of these molecules' structures (Mamat et al., 2012).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, forming complex structures with unique properties. For example, the synthesis and characterization of derivatives like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate have been reported, showcasing the diverse reactivity and potential applications of these compounds (Kulkarni et al., 2016).

Physical Properties Analysis

The physical properties of "1-allyl-4-[2-(4-tert-butylphenoxy)propanoyl]piperazine" would be influenced by its molecular structure, including melting points, solubility, and crystalline form. While specific data on this compound is not provided, studies on related compounds can offer insights into the physical properties expected of such complex molecules.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are key aspects of understanding piperazine derivatives. Research on compounds like 1,4-bis [(1-hydroxy-4-t-butyl-phenyl)-methyl]piperazin has explored their potential as antioxidants, suggesting diverse chemical functionalities and applications of piperazine derivatives (Prabawati, 2016).

Scientific Research Applications

Piperazine Derivatives for Therapeutic Use

Piperazine and its derivatives have been highlighted for their significant role in the rational design of drugs. These compounds are found in a variety of therapeutic agents, showcasing a wide range of applications such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory uses, among others. A literature review emphasizes the versatility of the piperazine scaffold in drug discovery, indicating its potential in the design of molecules for various diseases. Modification of substituents on the piperazine ring can notably impact the pharmacokinetic and pharmacodynamic properties of the resulting molecules, suggesting a broad scope for the development of novel therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).

Antimicrobial Activity

Piperazine derivatives have been extensively studied for their antimicrobial properties, particularly against Mycobacterium tuberculosis. The design and structure-activity relationship (SAR) of these compounds have been a focus of research, offering insights into developing safer, selective, and cost-effective antimicrobial agents. This review highlights the importance of piperazine as a building block in the synthesis of potent anti-mycobacterial compounds, demonstrating its relevance in addressing drug-resistant strains of tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Potential for Drug Development

The review on the biological potentials of piperazines sheds light on their broad range of activities, highlighting their presence in compounds with antimicrobial, antitubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory properties. This underscores the piperazine ring's efficacy and versatility in the development of biologically active compounds, with modifications leading to enhanced potency and reduced toxicity (Verma & Kumar, 2017).

properties

IUPAC Name |

2-(4-tert-butylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O2/c1-6-11-21-12-14-22(15-13-21)19(23)16(2)24-18-9-7-17(8-10-18)20(3,4)5/h6-10,16H,1,11-15H2,2-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDGMJGGPPMKGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)CC=C)OC2=CC=C(C=C2)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Tert-butylphenoxy)-1-[4-(prop-2-en-1-yl)piperazin-1-yl]propan-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-{3-[(5-chloro-8-quinolinyl)oxy]propoxy}phenyl)-2-butanone](/img/structure/B4584936.png)

![1-{[4-methoxy-3-(1-pyrrolidinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4584939.png)

![2-{[(4-methoxyphenyl)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4584945.png)

![N-[4-(acetylamino)phenyl]-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4584949.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-phenyl-3-piperidinecarboxamide](/img/structure/B4584955.png)

![N-(2-furylmethyl)-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4584956.png)

![3-chloro-4-methoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4584970.png)

![5-bromo-2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4584978.png)

![2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4584994.png)

![2-[(4-butoxybenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4585008.png)